molecular formula C14H21N3O5S B1308253 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid CAS No. 247582-73-6

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid

Cat. No.: B1308253
CAS No.: 247582-73-6
M. Wt: 343.4 g/mol
InChI Key: PCRIWLRXFJTJPJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound with the molecular formula C14H21N3O5S and a molecular weight of 343.4 g/mol. This compound is notable for its diverse applications in scientific research and industry.

Preparation Methods

Specific reaction conditions and reagents are used to achieve the desired product, although detailed synthetic routes are proprietary and not widely published .

Chemical Reactions Analysis

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy and piperazino groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is used in various fields of scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid can be compared with other nicotinic acid derivatives and sulfonyl-containing compounds. Similar compounds include:

  • 2-Ethoxy-5-[(4-methylpiperazino)sulfonyl]nicotinic acid
  • 2-Ethoxy-5-[(4-phenylpiperazino)sulfonyl]nicotinic acid
  • 2-Ethoxy-5-[(4-isopropylpiperazino)sulfonyl]nicotinic acid

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRIWLRXFJTJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405390
Record name 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

247582-73-6
Record name 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-ethoxy-5-(4-ethyl-1-piperazinylsulfonyl)nicotinoate (10.2 g, 0.0275 mol) was dissolved in toluene (50 mL) and a solution of sodium hydroxide (1.1 g, 0.0275 mol) in water (20 mL) added to it. This two phase mixture was then stirred vigorously at ambient temperature overnight. The aqueous phase was separated off and adjusted to pH=5.6 by addition of c. hydrochloric acid. The precipitated product was slurried with ice cooling for 15 minutes, filtered, water washed and dried under vacuo at 50° C. to afford the title compound as an off-white solid. Mpt 206–207° C. δ (CDCl3): 1.25 (3H, t), 1.39 (3H, t), 2.82 (2H, q), 3.03 (4H, m), 3.25 (4H, m), 4.50 (2H, q), 8.25 (1H, d), 8.56 (1H, d). m/z (Found:344 [M+H]+, 100%. C14H22N3O5S requires 344.38).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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